molecular formula C10H17ClN2OS B1376574 2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride CAS No. 1423025-35-7

2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride

Cat. No. B1376574
CAS RN: 1423025-35-7
M. Wt: 248.77 g/mol
InChI Key: AGOAWHHMDJDKJC-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride, also known as 2-AMT, is an organic compound that has been used in a wide range of scientific research applications. It is a derivative of the drug amphetamine and is often used as an analog in research studies. 2-AMT has been widely studied for its biochemical, physiological, and pharmacological effects. In

Scientific Research Applications

Neuroprotective Effects

2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride and related compounds have been explored for their potential neuroprotective effects. Studies have examined the effects of similar Ca(2+) channel blockers in models of global and focal cerebral ischemia. These compounds showed significant protection against ischemia-induced brain injury, suggesting potential as anti-ischemic agents (Hicks, Ward, & O'Neill, 2000).

Anticonvulsant Properties

Compounds structurally related to this compound have been investigated for their anticonvulsant properties. A series of hybrid compounds combining different chemical fragments of known antiepileptic drugs showed broad-spectrum activity in preclinical seizure models, indicating their potential as new anticonvulsant agents (Kamiński et al., 2015).

Angiotensin II Receptor Antagonism

Exploration of compounds with a similar structure to this compound revealed selective and noncompetitive angiotensin II receptor antagonism. This pharmacological profile suggests the potential of these compounds in the treatment of hypertension (Wong et al., 1990).

Antifungal Activity

Derivatives of butanamide have been evaluated for their antifungal properties. Butenafine hydrochloride, a compound in the same class as this compound, demonstrated excellent efficacy against dermatophytosis, suggesting the potential of similar compounds in treating fungal infections (Arika et al., 1990).

properties

IUPAC Name

2-amino-N-methyl-N-(thiophen-2-ylmethyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS.ClH/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8;/h4-6,9H,3,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOAWHHMDJDKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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